tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
This compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused bicyclic system with a pyrrole and pyridine ring. The tert-butyl carbamate group at position 1 serves as a protective moiety, enhancing stability during synthetic processes. Key features include:
- 5-Fluoro substituent: Enhances electronegativity and influences binding interactions in medicinal applications.
- 3-Methyl group: Contributes to steric effects and modulates lipophilicity.
Properties
CAS No. |
1638761-17-7 |
|---|---|
Molecular Formula |
C13H15FN2O3 |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-3-methyl-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15FN2O3/c1-7-9-5-8(14)6-15-10(9)16(11(7)17)12(18)19-13(2,3)4/h5-7H,1-4H3 |
InChI Key |
LUVWVVOIYTZLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(N=CC(=C2)F)N(C1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate generally follows these stages:
- Construction of the pyrrolo[2,3-b]pyridine scaffold.
- Introduction of the 5-fluoro substituent.
- Methylation at the 3-position.
- Oxidation to form the 2-oxo group.
- Protection of the nitrogen at position 1 with a tert-butyl carbamate (Boc) group.
Preparation of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine core can be synthesized via cyclization reactions involving substituted aminopyridines and appropriate electrophilic partners. According to patent WO2006063167A1, derivatives of pyrrolo[2,3-b]pyridine are prepared by reactions including bromination, sulfonylation, and subsequent functional group transformations under inert atmosphere and reflux conditions in organic solvents such as dichloromethane and methanol.
Introduction of the tert-Butyl Carbamate Protecting Group
The tert-butyl carbamate (Boc) protection at the nitrogen atom is a crucial step to stabilize the molecule and enable further functionalization. Two main methods are reported for the Boc protection of pyrrolo[2,3-b]pyridine derivatives:
Using di-tert-butyl dicarbonate ((Boc)2O) with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane or acetonitrile) at room temperature or slightly elevated temperatures (20–25°C) . This method typically involves stirring the mixture under an inert atmosphere (nitrogen) for 6 to 18 hours.
| Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| (Boc)2O, TEA, N2 atmosphere | Dichloromethane | 25°C | 12 h | 98.2 | Purification by silica gel chromatography |
| (Boc)2O, DMAP | Acetonitrile | 20°C | 18 h | 100 | Purification by flash chromatography |
| (Boc)2O, TEA | Dichloromethane | 0°C | 6 h | 97 | Dropwise addition, silica gel purification |
These methods have been successfully applied to related pyrrolo[3,2-c]pyridine systems and can be adapted for the pyrrolo[2,3-b]pyridine scaffold with appropriate modifications.
Oxidation to the 2-oxo Group
The 2-oxo functionality (lactam or ketone) is generally introduced by oxidation of the corresponding pyrrole or pyridine derivatives. This can be achieved via:
Use of oxidizing agents such as selenium dioxide, manganese dioxide, or other mild oxidants under controlled conditions.
Catalytic hydrogenation followed by oxidation steps, as indicated in related pyrrolo[3,2-c]pyridine systems where Pd(OH)2/C catalyzed hydrogenation in acetic acid at 70°C under hydrogen pressure leads to the desired oxidation state.
Purification and Characterization
Purification of the final compound is typically performed by:
Column chromatography on silica gel using mixtures of petroleum ether and ethyl acetate or dichloromethane and methanol as eluents.
Crystallization from appropriate solvents such as methanol or hexanes to obtain analytically pure material.
Characterization is done by:
NMR spectroscopy (^1H and ^13C NMR) to confirm structural integrity.
Mass spectrometry (ESI-MS) to verify molecular weight.
Melting point determination for solid samples.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The fluoro and methyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
Tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 5
*Estimated based on bromo analog (313.19 g/mol) with fluorine substitution (Δ = -79.9 g/mol).
Key Insights :
- Fluoro vs. Bromo : Fluorine’s smaller size and electronegativity improve metabolic stability compared to bromo analogs, which are bulkier and more reactive in Suzuki-Miyaura couplings .
- Formyl Derivative : Serves as a versatile precursor for introducing amines or hydrazines via reductive amination .
Variations in Core Structure and Functional Groups
Key Insights :
- 3-Methyl vs. 3-Hydroxymethyl : The hydroxymethyl derivative (CAS 144657-67-0) offers improved solubility, critical for bioavailability, while the methyl group in the target compound prioritizes lipophilicity for membrane penetration .
- Isomeric Differences : Pyrrolo[3,2-c]pyridine isomers (e.g., CAS 257937-10-3) exhibit distinct electronic profiles due to altered nitrogen positioning, affecting binding to biological targets .
Physicochemical and Pharmacological Properties
- Stability : The tert-butyl group protects the carbamate from hydrolysis, extending shelf-life compared to methyl esters .
- Biological Activity : Pyrrolo[2,3-b]pyridine cores are prevalent in kinase inhibitors (e.g., HPK1 inhibitors), where the 2-oxo group may interact with catalytic lysine residues .
Biological Activity
tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 1638761-17-7) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 266.27 g/mol. The compound features a pyrrolopyridine core that is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅FN₂O₃ |
| Molecular Weight | 266.27 g/mol |
| CAS Number | 1638761-17-7 |
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, the structure–activity relationship (SAR) analyses suggest that modifications on the pyridine ring can enhance cytotoxic effects against various cancer cell lines. In particular, derivatives of pyrrolopyridines have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Anticonvulsant Properties
Compounds with similar structures have been evaluated for their anticonvulsant activities. A study demonstrated that certain pyrrolopyridine derivatives could effectively reduce seizure activity in animal models by modulating neurotransmitter systems . The mechanism often involves the enhancement of GABAergic transmission or inhibition of excitatory neurotransmitters.
Immunomodulatory Effects
Research has also highlighted the immunomodulatory potential of this class of compounds. For example, a specific derivative was shown to enhance immune response in mouse splenocytes by blocking the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy . This indicates that tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine could play a role in developing new immunotherapeutic agents.
Case Study 1: Anticancer Efficacy
In a controlled study involving various pyrrolopyridine derivatives, one compound demonstrated an IC50 value lower than that of doxorubicin against A431 and Jurkat cell lines. The results indicated that the compound's efficacy was attributed to its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Anticonvulsant Activity
Another study assessed the anticonvulsant activity of related compounds using the pentylenetetrazole (PTZ) model in rodents. The results showed significant protection against seizures at doses as low as 10 mg/kg, suggesting a strong anticonvulsant profile linked to structural components similar to tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
